1-(4-Chloro-3-methylphenyl)-2-propanol
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Overview
Description
1-(4-Chloro-3-methylphenyl)-2-propanol is an organic compound with the molecular formula C10H13ClO It is a derivative of phenylpropanol, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-3-methylphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-methylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chloro-3-methylphenyl)-2-propanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 1-(4-Chloro-3-methylphenyl)-2-propane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(4-Chloro-3-methylphenyl)-2-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1-(4-Chloro-3-methylphenyl)-2-propanone.
Reduction: 1-(4-Chloro-3-methylphenyl)-2-propane.
Substitution: 1-(4-Chloro-3-methylphenyl)-2-chloropropane.
Scientific Research Applications
1-(4-Chloro-3-methylphenyl)-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also inhibit certain enzymes or proteins essential for microbial growth and survival.
Comparison with Similar Compounds
4-Chloro-3-methylphenol: This compound is structurally similar but lacks the propanol side chain. It is known for its disinfectant and antiseptic properties.
4-Chloro-3-methylbenzyl alcohol: Similar to 1-(4-Chloro-3-methylphenyl)-2-propanol but with a benzyl alcohol group instead of a propanol group.
4-Chloro-3-methylphenylacetic acid: This compound has a carboxylic acid group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methyl group on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7-5-9(6-8(2)12)3-4-10(7)11/h3-5,8,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLCZNDNIUMWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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